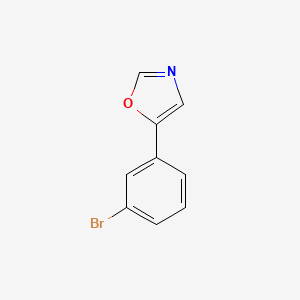

5-(3-Bromophenyl)-1,3-oxazole

Descripción

Overview of 1,3-Oxazole Ring System

The 1,3-oxazole is a five-membered heterocyclic compound featuring one oxygen and one nitrogen atom separated by a carbon atom. wikipedia.org This arrangement classifies it as an azole. thepharmajournal.com Oxazoles are aromatic compounds, though their aromaticity is less pronounced than that of thiazoles. wikipedia.org The parent compound, oxazole (B20620), is a weak base with a pKa of 0.8 for its conjugate acid. wikipedia.org

Structurally, the 1,3-oxazole ring is a planar, unsaturated system. ontosight.ai The presence of both oxygen and nitrogen heteroatoms imparts distinct chemical and physical properties. ontosight.ai While generally stable, oxazoles can undergo ring-opening reactions under specific conditions. ontosight.ai From a reactivity standpoint, the acidity of the ring protons decreases in the order C2 > C5 > C4. thepharmajournal.com Electrophilic aromatic substitution typically occurs at the C5 position, especially when activating electron-donating groups are present, while nucleophilic aromatic substitution is favored at the C2 position with a suitable leaving group. wikipedia.org

The synthesis of the oxazole core can be achieved through several classic methods, most notably the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.orgfarmaciajournal.com Another common route is the van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC). organic-chemistry.org The oxazole ring is a structural motif found in numerous natural products, many of which are isolated from marine invertebrates and microorganisms and exhibit significant biological activity. farmaciajournal.comnih.gov This has made the oxazole scaffold a subject of great interest in medicinal and pharmaceutical chemistry. thepharmajournal.comresearchgate.net

Importance of Brominated Heterocycles in Synthetic Chemistry

Heterocyclic compounds that incorporate one or more halogen atoms, such as bromine, are known as halogenated heterocycles. sigmaaldrich.com These compounds are of considerable importance in synthetic organic chemistry, primarily serving as versatile intermediates or building blocks for the construction of more complex molecules. sigmaaldrich.comresearchgate.net

The utility of brominated heterocycles stems from the reactivity of the carbon-bromine bond. The bromine atom can act as a leaving group in nucleophilic substitution reactions or, more significantly, participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. sigmaaldrich.comresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful strategy for molecular elaboration.

Furthermore, the introduction of a bromine atom onto a heterocyclic ring can modulate the molecule's physical and chemical properties. It can influence lipophilicity, which is a critical parameter in medicinal chemistry, and can participate in non-covalent interactions like halogen bonding. The process of bromination can be achieved using various reagents, with N-bromosuccinimide (NBS) being a widely used reagent for both free-radical and electrophilic brominations of aromatic rings. researchgate.netacs.org

Rationale for Research on 5-(3-Bromophenyl)-1,3-oxazole

The scientific interest in this compound is founded on the combination of its constituent parts: the biologically relevant oxazole core and the synthetically versatile bromophenyl substituent. The oxazole ring system is a known pharmacophore present in many compounds with a broad spectrum of biological activities. thepharmajournal.comnih.gov

The presence of the 3-bromophenyl group at the 5-position of the oxazole ring provides a key strategic advantage for further chemical exploration. The bromine atom serves as a reactive handle, enabling chemists to introduce a variety of other functional groups through coupling and substitution reactions. cymitquimica.comsmolecule.com This modularity allows for the systematic modification of the molecule's structure to study structure-activity relationships (SAR) in drug discovery programs.

Research indicates that this compound itself has been investigated for its potential to inhibit hydroxylase enzymes, making it a useful chemical tool for studying the metabolic roles of these enzymes. biosynth.com The compound's structure makes it a valuable building block for synthesizing more complex molecules for potential applications in medicinal chemistry and materials science. The combination of a proven heterocyclic scaffold with a reactive functional group for diversification provides a strong rationale for its synthesis and study.

Interactive Data Table for this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 243455-57-4 | biosynth.combldpharm.com |

| Molecular Formula | C₉H₆BrNO | biosynth.combldpharm.com |

| Molecular Weight | 224.05 g/mol | biosynth.combldpharm.com |

| Boiling Point | 303.9 °C | biosynth.com |

| SMILES | C1=CC(=CC(=C1)Br)C2=NC=CO2 | biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYZQMXSOVOSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383785 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

243455-57-4 | |

| Record name | 5-(3-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Bromophenyl 1,3 Oxazole

Established Synthetic Routes for Oxazoles

The following sections outline well-established methods for oxazole (B20620) synthesis and their specific application to the preparation of 5-(3-Bromophenyl)-1,3-oxazole.

The Fischer Oxazole Synthesis, first developed by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The cyanohydrin provides the C4 and C5 atoms of the oxazole ring, while the aldehyde provides the C2 atom and its substituent.

For the synthesis of this compound, a variation of this reaction would be required. The traditional Fischer synthesis typically yields 2,5-disubstituted oxazoles. To obtain an oxazole unsubstituted at the C2 position, one would theoretically need to use formaldehyde (B43269) as the aldehyde component. The other reactant would be the cyanohydrin of 3-bromobenzaldehyde (B42254). The reaction proceeds via an initial acid-catalyzed addition of the cyanohydrin to the aldehyde, followed by cyclization and dehydration to form the aromatic oxazole ring.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Bromobenzaldehyde Cyanohydrin | Formaldehyde | Anhydrous HCl | This compound |

The Van Leusen oxazole synthesis, reported in 1972, is a highly versatile and widely used method for the preparation of 5-substituted oxazoles. ijpsonline.comnih.gov This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. nih.govorganic-chemistry.org The aldehyde provides the carbon atom at the 5-position of the oxazole ring, making this method particularly suitable for the synthesis of this compound.

The reaction mechanism involves the deprotonation of TosMIC by a base (e.g., potassium carbonate) to form a nucleophilic anion. organic-chemistry.org This anion then attacks the carbonyl carbon of 3-bromobenzaldehyde. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of p-toluenesulfinic acid to yield the final this compound product. nih.govorganic-chemistry.org

| Aldehyde | Reagent | Base | Solvent | Product |

| 3-Bromobenzaldehyde | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | Methanol (B129727) | This compound |

The Robinson-Gabriel synthesis is a fundamental method for forming oxazoles through the intramolecular cyclization and dehydration of 2-acylamino ketones. ijpsonline.comwikipedia.orgpharmaguideline.com The reaction is typically catalyzed by strong acids or dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. ijpsonline.compharmaguideline.com

To synthesize this compound using this method, the required precursor is N-(2-(3-bromophenyl)-2-oxoethyl)formamide. This starting material contains all the necessary atoms for the oxazole ring. The formamide (B127407) group provides the N3 and C2 atoms, while the 2-amino-1-(3-bromophenyl)ethanone (B1614767) backbone supplies the C4, C5, and O1 atoms. Under acidic conditions, the ketone's carbonyl oxygen is protonated, which facilitates a nucleophilic attack from the amide oxygen, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic oxazole ring. thepharmajournal.com

| Starting Material | Cyclodehydrating Agent | Product |

| N-(2-(3-bromophenyl)-2-oxoethyl)formamide | H₂SO₄ or POCl₃ | This compound |

The Bredereck reaction provides a straightforward route to oxazoles by reacting α-halo ketones with primary amides. ijpsonline.com For the synthesis of oxazoles that are unsubstituted at the C2 position, formamide is the amide of choice as it provides the necessary -N=CH- fragment. thepharmajournal.com

In the context of synthesizing this compound, the reaction would involve 2-bromo-1-(3-bromophenyl)ethanone as the α-halo ketone component. This ketone is reacted with an excess of formamide, which serves as both a reactant and often as the solvent. The mechanism involves an initial N-alkylation of formamide by the α-bromo ketone, followed by cyclization and dehydration to afford the target oxazole.

| α-Halo Ketone | Amide | Conditions | Product |

| 2-Bromo-1-(3-bromophenyl)ethanone | Formamide | Heat | This compound |

Modern variations on oxazole synthesis include the cyclization of α-bromo ketones with amines, often facilitated by photoredox catalysis. acs.orgorganic-chemistry.orgacs.org These methods offer sustainable and mild reaction conditions. A notable example is the CO₂/photoredox-cocatalyzed tandem oxidative cyclization. acs.orgacs.org While often used with benzylamines to create 2-aryl substituted oxazoles, the principle can be adapted.

For the synthesis of this compound, the starting materials would be 2-bromo-1-(3-bromophenyl)ethanone and a simple nitrogen source like ammonia (B1221849) or a protected equivalent. The reaction typically proceeds through the formation of an α-amino ketone intermediate, which then undergoes an oxidative cyclization to form the oxazole ring. This approach avoids the use of transition-metal catalysts and harsh reagents. acs.org

| α-Bromo Ketone | Nitrogen Source | Catalyst System | Product |

| 2-Bromo-1-(3-bromophenyl)ethanone | Ammonia derivative | Eosin Y, Visible Light, CO₂ | This compound |

Gold-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of heterocyclic compounds. nih.gov The synthesis of oxazoles can be achieved through the gold-catalyzed cyclization of terminal alkynes with nitriles, often in the presence of an N-oxide as an oxygen atom source. organic-chemistry.org This method typically leads to the formation of 2,5-disubstituted oxazoles. organic-chemistry.org

To apply this methodology for the synthesis of this compound, the terminal alkyne would be 1-bromo-3-ethynylbenzene. The nitrile component provides the C2 atom of the oxazole ring. To obtain a C2-unsubstituted oxazole, a reagent like hydrogen cyanide or a synthetic equivalent would be necessary, which presents significant practical challenges due to toxicity. A more common application would involve a nitrile such as acetonitrile, which would yield 2-methyl-5-(3-bromophenyl)-1,3-oxazole. The mechanism involves the gold catalyst activating the alkyne towards nucleophilic attack by the nitrile, followed by cyclization and incorporation of the oxygen atom. nih.govscispace.com

| Alkyne | Nitrile | Catalyst | Oxidant | Product (Hypothetical) |

| 1-Bromo-3-ethynylbenzene | Hydrogen Cyanide equivalent | Gold(I) complex | N-Oxide | This compound |

Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Cyclization of Enamides

A metal-free approach for the synthesis of oxazole rings involves the intramolecular cyclization of enamides mediated by phenyliodine diacetate (PIDA), a hypervalent iodine(III) reagent. This method offers an environmentally benign alternative to heavy-metal-catalyzed reactions. acs.orgorganic-chemistry.org The general reaction proceeds through an oxidative carbon-oxygen bond formation. figshare.comnih.gov

The synthesis starts with an enamide precursor, which can be prepared from a corresponding ketone. acs.org In the context of synthesizing this compound, a suitable enamide precursor would be N-(1-(3-bromophenyl)-2-oxoethyl)acetamide. Upon treatment with PIDA, typically in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) in a solvent like 1,2-dichloroethane (B1671644) (DCE) under reflux, the enamide undergoes intramolecular cyclization to form the oxazole ring. organic-chemistry.org This method is advantageous due to its broad substrate scope and moderate to good yields. acs.orgfigshare.com The reaction is believed to proceed through the formation of an iodo intermediate, followed by cyclization and reductive elimination to yield the oxazole product. organic-chemistry.org

Table 1: PIDA-Mediated Cyclization Reaction Parameters

| Parameter | Condition |

| Reagent | Phenyliodine Diacetate (PIDA) |

| Lewis Acid | BF₃·Et₂O |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Reflux |

| Precursor | Enamide |

Palladium-Catalyzed Direct Arylation of Oxazoles

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted heterocycles, including 5-aryloxazoles. nih.govorganic-chemistry.org This methodology allows for the direct coupling of an oxazole with an aryl halide, avoiding the need for pre-functionalized starting materials like organometallic reagents. nih.gov To synthesize this compound via this route, 1,3-oxazole would be reacted with 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene (B1265593).

The regioselectivity of the arylation (at C-2 or C-5 of the oxazole) is a critical aspect of this method and can be controlled by the choice of ligands, solvents, and bases. organic-chemistry.orgresearchgate.net For selective C-5 arylation, polar solvents such as N,N-dimethylacetamide (DMA) and specific phosphine (B1218219) ligands are generally preferred. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand, and a base. Mechanistic studies suggest that C-5 arylation may proceed through a concerted metalation-deprotonation (CMD) pathway. organic-chemistry.org

Table 2: Conditions for Regioselective C-5 Arylation of Oxazole

| Component | Example | Purpose |

| Catalyst | Palladium(II) acetate | Facilitates C-H activation and cross-coupling |

| Ligand | Task-specific phosphines | Controls regioselectivity and catalyst stability |

| Aryl Halide | 1,3-Dibromobenzene | Source of the 3-bromophenyl group |

| Base | Potassium carbonate | Promotes C-H activation |

| Solvent | N,N-Dimethylacetamide (DMA) | Polar solvent favoring C-5 arylation |

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions provide another avenue for the synthesis of substituted oxazoles. These methods can involve the annulation of various precursors. For instance, a facile synthesis of 2,4,5-trisubstituted oxazoles has been described through an oxidative, copper-catalyzed, and solvent-free annulation of ketones and amines. nih.gov While this specific method leads to trisubstituted oxazoles, variations of copper-catalyzed annulation can be adapted for the synthesis of 5-substituted oxazoles.

Copper catalysis can also be employed in cascade reactions, for example, involving [3+2] azide-alkyne cycloadditions (CuAAC) followed by intramolecular C-H bond arylations to construct complex heterocyclic systems. beilstein-journals.org For the synthesis of this compound, a strategy could involve the copper-catalyzed reaction of a suitable brominated precursor that undergoes cyclization to form the desired product.

Synthesis from α-Amino Acids and Arylacetylenes

The synthesis of oxazoles from α-amino acids and arylacetylenes represents a convergent approach to constructing the heterocyclic core with desired substituents. Although direct search results for this specific transformation leading to this compound are not prevalent, the general strategy involves the condensation and cyclization of these two components. This approach would utilize an α-amino acid derivative and 1-bromo-3-ethynylbenzene as the key starting materials. The reaction would likely be mediated by a transition metal catalyst to facilitate the coupling and subsequent cyclization to form the 5-substituted oxazole ring.

Specific Strategies for 5-Substituted and Brominated Oxazoles

Regioselective Bromination Techniques (e.g., NBS, Br₂/H₂SO₄)

An alternative strategy to obtain this compound is to first synthesize 5-phenyl-1,3-oxazole and then introduce the bromine atom at the meta-position of the phenyl ring through electrophilic aromatic bromination. The directing effects of the oxazole ring on the phenyl substituent would need to be considered.

Common brominating agents for aromatic compounds include N-bromosuccinimide (NBS) and bromine in the presence of a strong acid like sulfuric acid (Br₂/H₂SO₄). nih.govlookchem.com The regioselectivity of the bromination will depend on the reaction conditions and the electronic nature of the substituent. While direct bromination of 5-phenyloxazole (B45858) might lead to a mixture of ortho, meta, and para isomers, specific conditions can be optimized to favor the meta product. For instance, the use of NBS in a suitable solvent at a controlled temperature can provide a degree of regioselectivity. nih.gov Computational studies can also be employed to predict the most reactive sites for electrophilic attack, aiding in the selection of appropriate reaction conditions for achieving the desired regioselectivity. nih.gov

Table 3: Common Reagents for Aromatic Bromination

| Reagent | Description |

| N-Bromosuccinimide (NBS) | A versatile and milder source of electrophilic bromine. |

| Bromine (Br₂) / Sulfuric Acid (H₂SO₄) | A powerful brominating system for less reactive aromatic rings. |

Direct Arylation with Brominated Precursors

As mentioned in section 2.1.8, direct arylation is a highly effective method for forming the C-C bond between the oxazole ring and the brominated phenyl group. beilstein-journals.org This strategy involves the direct use of a brominated precursor, such as 1,3-dibromobenzene or 1-bromo-3-iodobenzene, in a palladium-catalyzed reaction with 1,3-oxazole. nih.gov The higher reactivity of iodine over bromine in cross-coupling reactions would make 1-bromo-3-iodobenzene a particularly suitable coupling partner, allowing for selective reaction at the iodo-substituted position to form the C-C bond, leaving the bromo group intact on the phenyl ring.

This approach is often advantageous as it builds the desired molecule in a convergent manner, often with high yields and good functional group tolerance. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high regioselectivity for the C-5 position of the oxazole ring. organic-chemistry.org

Van Leusen Reactions for 5-Aryloxazoles

The Van Leusen oxazole synthesis is a widely recognized and effective method for the formation of 5-substituted oxazoles. nih.govorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org For the synthesis of this compound, 3-bromobenzaldehyde serves as the aldehyde precursor.

The reaction mechanism proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde. nrochemistry.comyoutube.com The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline). organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the aromatic oxazole ring. wikipedia.org This one-pot reaction is valued for its operational simplicity and generally mild reaction conditions. nih.gov

Various bases can be employed to facilitate the reaction, with potassium carbonate (K₂CO₃) in methanol being a common system. The choice of solvent and base can influence reaction times and yields. The versatility of the Van Leusen reaction allows for its application in the synthesis of a wide array of 5-aryloxazoles. nih.gov

| Aldehyde Precursor | Base | Solvent | Key Features | Typical Yield |

|---|---|---|---|---|

| Aromatic Aldehydes | K₂CO₃ | Methanol | Standard and widely used conditions. | High |

| Various Aldehydes | Tetrabutylammonium hydroxide | DME/Methanol | Used with polymer-supported TosMIC. nih.gov | Good to High |

| Aromatic Aldehydes | DBU | Acetonitrile | Strong, non-nucleophilic base. | Variable |

| Aromatic Aldehydes | Ambersep® 900(OH) | DME/Methanol | Ion exchange resin as base; simplifies workup. nih.gov | Good |

Palladium-Catalyzed Cross-Coupling for Brominated Oxazoles

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the synthesis of functionalized oxazoles, including brominated derivatives. semanticscholar.orgacs.org These methods are particularly useful for late-stage functionalization, allowing for the introduction of the 3-bromophenyl group onto a pre-formed oxazole core or the coupling of a 5-bromooxazole (B1343016) with a suitable organometallic reagent. The Suzuki-Miyaura coupling is one of the most efficient methods for creating the necessary C(sp²)–C(sp²) bond. nih.gov

In a potential pathway to this compound, a 5-bromooxazole derivative can be coupled with 3-bromophenylboronic acid. The catalytic cycle for this transformation involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromooxazole, forming a Pd(II) intermediate. youtube.com

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination : The two organic fragments couple and are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. youtube.com

The success of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Catalyzes the C-C bond formation. nih.gov |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the catalyst and promotes key steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. nih.gov |

| Solvent | Dioxane, Toluene, DMF, DME/Water | Solubilizes reactants and influences reaction rate. |

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

The application of microwave irradiation is an advanced approach that significantly accelerates the synthesis of oxazole derivatives. wjarr.com Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and dramatically reduced reaction times compared to conventional heating methods. acs.org

For the synthesis of 5-aryloxazoles via the Van Leusen reaction, microwave heating can shorten the reaction time from hours to mere minutes, often with improved yields. acs.org In a typical procedure for a related compound, 5-phenyl oxazole, a mixture of the aldehyde, TosMIC, and a base in a suitable solvent like isopropanol (B130326) is irradiated in a microwave reactor. acs.org Optimized conditions of 65 °C and 350 W for 8 minutes have been reported to give yields as high as 96%. acs.org This protocol demonstrates potential for large-scale synthesis, with gram-scale reactions being successfully performed. acs.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-10 minutes |

| Temperature | Reflux temperature of solvent | Controlled (e.g., 65 °C) |

| Energy Input | Conductive heating, less efficient | Direct dielectric heating, highly efficient |

| Yield | Good | Often higher (e.g., >95%) |

Metal-Free C-O Bond Cleavage Strategies

Recent innovations in synthetic chemistry have led to the development of metal-free strategies for constructing oxazole rings. rsc.org One such novel approach involves the C–O bond cleavage of an ester, combined with C–N and C–O bond formation in a one-pot reaction. nih.govrsc.org This method provides an environmentally benign alternative to traditional metal-catalyzed processes.

The synthesis utilizes readily available starting materials, such as a substituted 2-oxo-2-phenylethyl acetate and an amine, with iodine serving as the oxidant. rsc.orgresearchgate.net The reaction proceeds smoothly under metal-free conditions to yield the desired substituted oxazoles in moderate to excellent yields. This strategy is notable for its broad substrate scope, accommodating a wide range of functional groups on both the ester and amine components. The development of such methods represents a significant step towards more sustainable chemical manufacturing. rsc.org

Use of Polymer-Supported Catalysts

The use of polymer-supported catalysts and reagents is a key advancement in synthetic chemistry that simplifies reaction workup and facilitates catalyst recycling. rsc.orgnih.gov In the context of oxazole synthesis, this approach can be applied to various methodologies.

For the Van Leusen reaction, polymer-supported TosMIC (PS-TosMIC) can be used in place of its solution-phase counterpart. nih.gov This simplifies the purification process, as the resin-bound reagent and its byproducts can be removed by simple filtration. Similarly, polymer-supported bases, such as PS-BEMP (a non-ionic strong base), can be packed into a column and used in flow synthesis systems, allowing for continuous production and easy separation of the product from the base. durham.ac.uk For cross-coupling reactions, immobilizing the palladium catalyst on a polymer support allows for its recovery and reuse over multiple cycles, reducing costs and minimizing metal contamination in the final product. researchgate.net

| Polymer-Supported Species | Reaction Type | Advantage |

|---|---|---|

| PS-TosMIC | Van Leusen Reaction nih.gov | Simplified purification, removal of tosyl byproduct. |

| PS-BEMP | Base-catalyzed cyclization durham.ac.uk | Ideal for flow chemistry, no aqueous workup needed. |

| Polymer-Supported Pd Catalyst | Cross-Coupling Reactions | Catalyst is reusable, low product contamination. researchgate.net |

Continuous Flow Synthesis

Continuous flow synthesis offers a modern and efficient alternative to traditional batch processing for the production of oxazoles. acs.org This technology utilizes microreactors or packed-bed columns where reagents are continuously pumped and mixed, reacting as they flow through the system. durham.ac.uk This approach provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. durham.ac.ukrsc.org

An automated flow reactor system has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this setup, streams of the starting materials are combined on-chip and then passed through a heated, packed cartridge containing a polymer-supported reagent, such as a base, to catalyze the intramolecular cyclization. durham.ac.ukacs.org This method allows for rapid on-demand synthesis and easy scalability by simply extending the operation time. The integration of solid-supported reagents into flow systems streamlines the entire process, often eliminating the need for traditional workup and purification steps. rsc.org

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Less precise, potential for hotspots. | Excellent control over temperature and mixing. |

| Safety | Higher risk with large volumes. | Inherently safer due to small reactor volumes. |

| Scalability | Requires larger reactors (scale-up). | Achieved by running for longer (scale-out). |

| Optimization | Time-consuming, one experiment at a time. | Rapid, automated screening of conditions. |

| Workup | Often requires multi-step purification. | Can be integrated with in-line purification. |

Biocatalytic and Biosynthetic Approaches for Oxazole Ring Formation

While the direct biocatalytic or biosynthetic production of the specific synthetic compound this compound has not been extensively documented in scientific literature, the formation of the core oxazole ring is a known process in natural product biosynthesis. The principles derived from these natural pathways represent a frontier for developing novel, greener synthetic methodologies for a wide range of oxazole-containing molecules.

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with high specificity and efficiency under mild conditions. In the context of oxazole synthesis, this typically involves enzymatic cyclization and subsequent oxidation or elimination steps. wikipedia.org The biosynthesis of oxazoles in nature often originates from amino acid precursors, such as serine or threonine. wikipedia.org

The general enzymatic strategy for forming the oxazole ring can be summarized as follows:

Enzymatic Cyclization: An enzyme facilitates the intramolecular cyclization of a precursor molecule. For instance, a peptide backbone containing a serine or threonine residue can be cyclized.

Dehydration/Elimination: Following cyclization, a water molecule is eliminated to form an oxazoline (B21484) intermediate.

Oxidation: The oxazoline ring is then oxidized by an enzyme, such as a dehydrogenase, to yield the aromatic oxazole ring. wikipedia.org

Molecules containing carbon-nitrogen (C-N) bonds are crucial in a vast array of materials, natural products, and pharmaceuticals. nih.gov Biocatalytic reactions that form C-N bonds are powerful strategies for producing these valuable compounds, and their importance in synthetic chemistry has grown significantly. nih.gov Enzymes, including engineered heme-dependent enzymes like cytochrome P450, have demonstrated immense potential in biocatalysis for C-N bond formation, which is a key step in creating heterocyclic rings like oxazole. qub.ac.uk These enzymatic systems are proving capable of addressing long-standing challenges in traditional chemical synthesis. nih.gov

Research into this area focuses on discovering new enzymes and engineering existing ones to accept non-natural substrates, which could pave the way for the biocatalytic synthesis of compounds like this compound. The development of tailored biocatalysts could provide more sustainable and efficient routes for synthesizing complex and valuable industrial products. qub.ac.uk

The table below summarizes key enzyme classes and their potential roles in the formation of oxazole rings and related C-N bonds.

| Enzyme Class | Precursor Type | Key Transformation Step | Potential Relevance for Oxazole Synthesis |

| Cyclodehydratases | Peptide backbones (Ser/Thr residues) | Intramolecular cyclization and dehydration | Formation of the initial oxazoline intermediate from a suitable acyclic precursor. |

| Dehydrogenases | Oxazoline intermediates | Oxidation of the oxazoline ring | Aromatization of the intermediate to the final oxazole ring structure. |

| Cytochrome P450 | Various organic substrates | C-N bond formation, oxidation | Could be engineered to catalyze the key cyclization or oxidation steps using non-natural substrates. dntb.gov.ua |

| Lyases | Aldehydes, ketones | C-C and C-N bond formation | Potential for assembling the carbon backbone of the target molecule before cyclization. |

This biocatalytic approach remains a developing field of research. The primary challenge lies in identifying or engineering an enzyme that can recognize and transform a synthetic precursor, such as a derivative of 3-bromo-benzaldehyde or a related amide, into the target this compound. Advances in directed evolution and computational enzyme design are critical for overcoming these hurdles and expanding the synthetic utility of biocatalysis. qub.ac.uk

Spectroscopic Characterization and Structural Elucidation of 5 3 Bromophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 5-(3-Bromophenyl)-1,3-oxazole is expected to show distinct signals corresponding to the two protons on the oxazole (B20620) ring and the four protons on the 3-bromophenyl ring. The parent oxazole compound displays resonances for its protons between 7.00 and 8.00 ppm. sapub.org

The protons on the oxazole ring, H-2 and H-4, are anticipated to appear as singlets in distinct regions of the spectrum. The H-2 proton is typically found further downfield due to the influence of the adjacent oxygen and nitrogen atoms. The H-4 proton, being adjacent to the substituted C-5, will also have a characteristic chemical shift.

The 3-bromophenyl group will present a more complex pattern. The four aromatic protons will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are dictated by their position relative to the bromine atom and the oxazole ring.

H-2' : A proton ortho to the bromine atom and meta to the oxazole ring.

H-4' : A proton ortho to both the bromine atom and the oxazole ring.

H-5' : A proton meta to the bromine atom and para to the oxazole ring.

H-6' : A proton meta to the bromine atom and ortho to the oxazole ring.

The expected splitting pattern would arise from proton-proton (H-H) spin coupling, leading to doublets, triplets, or multiplets depending on the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (Oxazole) | ~8.0 - 8.5 | Singlet (s) |

| H-4 (Oxazole) | ~7.5 - 7.8 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected: three for the oxazole ring and six for the 3-bromophenyl ring. The chemical shifts of the oxazole carbons are characteristically found in the aromatic region. sigmaaldrich.cn

C-2, C-4, C-5 (Oxazole Carbons) : These carbons will have chemical shifts influenced by the electronegative heteroatoms. C-2 is typically the most deshielded, followed by C-5 and C-4.

C-1' to C-6' (Phenyl Carbons) : The six carbons of the phenyl ring will show distinct signals. The carbon atom attached to the bromine (C-3') will show a characteristic shift, while the carbon attached to the oxazole ring (C-1') will also be clearly identifiable. The chemical shifts of the other four carbons are influenced by their position relative to these two substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Oxazole) | ~150 - 155 |

| C-4 (Oxazole) | ~120 - 125 |

| C-5 (Oxazole) | ~150 - 155 |

| C-Br (C-3') | ~122 - 125 |

| C-Oxazole (C-1') | ~128 - 132 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between coupled protons. For the 3-bromophenyl ring, COSY would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for each CH group in both the oxazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those without attached protons), such as C-5 of the oxazole ring and C-1' and C-3' of the phenyl ring. For instance, correlations would be expected between the H-4 proton of the oxazole ring and the C-5 and C-1' carbons, confirming the connection between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the oxazole and bromophenyl moieties.

Key expected absorption bands include:

C-H stretching (aromatic/heterocyclic) : Typically observed above 3000 cm⁻¹.

C=N and C=C stretching (ring vibrations) : The oxazole and phenyl rings would show a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region. The parent oxazole ring shows absorbances around 1537 cm⁻¹ and 1498 cm⁻¹. sapub.org

Ring breathing and C-H in-plane deformations : These vibrations for the oxazole ring are expected in the 1350-1000 cm⁻¹ region. sapub.org

C-O-C stretching : The ether-like C-O-C stretch within the oxazole ring typically appears in the 1050-1150 cm⁻¹ range.

C-Br stretching : A strong absorption band for the carbon-bromine bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Aromatic C-H out-of-plane bending : The substitution pattern on the benzene (B151609) ring (1,3-disubstituted) would give rise to characteristic bands in the 900-690 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₆BrNO, with a calculated molecular weight of approximately 224.05 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223 and 225 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of oxazoles is known to proceed through characteristic pathways. Key fragmentation steps for this compound would likely involve:

Cleavage of the oxazole ring : This is a common pathway for oxazoles, which can lead to the formation of nitrile or acylium ions.

Loss of CO : A frequent fragmentation step in five-membered oxygen-containing heterocycles, leading to an ion at [M-28]⁺.

Loss of Br atom : Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.

Formation of bromophenyl cation : A peak corresponding to the C₆H₄Br⁺ fragment would be expected at m/z 155/157.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been found in the reviewed literature, this technique would provide invaluable structural information if suitable crystals were obtained.

A crystallographic analysis would determine:

Bond lengths and angles : Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the oxazole and phenyl rings.

Intermolecular Interactions : The analysis would show how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as π-π stacking or halogen bonding that stabilize the solid-state structure.

Advanced Spectroscopic Techniques (e.g., XAS, XPS, AES)

The structural elucidation and electronic characterization of molecules like this compound can be significantly enhanced by employing advanced spectroscopic techniques that probe core-level electrons. While specific experimental data for this compound using X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES) are not widely published, a comprehensive understanding can be derived from studies on the parent oxazole ring and related heterocyclic systems. osti.gov These techniques provide invaluable information about elemental composition, chemical states, and the unoccupied electronic structure, which are crucial for understanding the molecule's properties and reactivity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For the core oxazole structure, high-resolution XPS provides distinct binding energy peaks for the carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) core levels. osti.gov In this compound, the spectrum would be more complex. The carbon 1s region would show multiple peaks corresponding to the different chemical environments: the carbons in the oxazole ring, the carbons of the phenyl ring, and the specific carbon atom bonded to the bromine. The C-Br bond would shift the binding energy of the attached carbon atom. Similarly, the N 1s and O 1s peaks would be characteristic of the oxazole ring environment. A key addition to the spectrum would be the presence of bromine core-level signals (e.g., Br 3d, Br 3p), whose binding energies would confirm the presence and chemical state of the halogen.

Table 1: Representative Core-Level Binding Energies for Oxazole

| Atom | Orbital | Experimental Binding Energy (eV) | Theoretical Description |

| C | 1s | ~285-288 | Multiple peaks for C2, C4, C5 positions |

| N | 1s | ~400.5 | Corresponds to the nitrogen in the heterocyclic ring |

| O | 1s | ~532.5 | Corresponds to the oxygen in the heterocyclic ring |

Note: The data presented is based on the parent oxazole molecule. osti.gov The presence of the 3-bromophenyl substituent on this compound would cause shifts in these values due to changes in the local chemical environments.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a technique used to determine the local geometric and/or electronic structure of matter. XAS data is obtained by tuning the photon energy to a range where core electrons can be excited to unoccupied states. This results in a sharp rise in absorption at the binding energy of a core electron, known as the absorption edge.

In the context of this compound, XAS at the N and O K-edges would primarily probe the unoccupied molecular orbitals (MOs) with significant nitrogen and oxygen character, respectively. osti.gov Studies on the parent oxazole ring show that these spectra are sensitive to the amount of dynamical electron correlation included in theoretical descriptions. osti.gov The spectra would be characterized by transitions from the 1s core orbitals to unoccupied π* and σ* orbitals. The presence of the bromophenyl group would introduce new unoccupied orbitals and perturb the energies of the existing π* orbitals of the oxazole ring, which would be reflected as changes in the XAS spectrum compared to unsubstituted oxazole.

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy is an analytical technique used for determining the elemental composition of a sample surface. The process involves the relaxation of an atom left in an excited state after an initial core-hole ionization (typically by an X-ray or electron beam). This relaxation can occur via a non-radiative process where a second electron (the Auger electron) is emitted. The kinetic energy of the Auger electron is characteristic of the element from which it was emitted.

For this compound, the normal AES spectra would be dominated by decay channels originating from the core-ionized states of carbon, nitrogen, oxygen, and bromine. The kinetic energies of the Auger electrons provide a fingerprint for each element present. Furthermore, Resonant Auger Spectroscopy, performed by tuning the excitation energy to a specific core-to-unoccupied-state transition observed in XAS, can provide more detailed insight into the electronic structure and decay dynamics. osti.gov The analysis of participator and spectator decay channels can help elucidate the character of the unoccupied molecular orbitals involved in the initial excitation. osti.gov

Reactivity and Chemical Transformations of 5 3 Bromophenyl 1,3 Oxazole

Reactivity of the Bromine Substituent

The carbon-bromine bond on the phenyl ring is the most reactive site for transformations that aim to build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, these reactions typically require significant activation of the aromatic ring by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. In 5-(3-bromophenyl)-1,3-oxazole, the oxazole (B20620) ring itself is only weakly electron-withdrawing, and its meta-position relative to the bromine atom provides minimal resonance stabilization for a potential Meisenheimer intermediate.

Consequently, classical SNAr reactions on this compound with common nucleophiles are generally unfavorable and less common than the metal-catalyzed pathways described below. While concerted SNAr mechanisms have been recognized, the substrate lacks the strong activation necessary to make this a synthetically viable route under typical conditions.

The bromine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient for constructing new C-C bonds and are central to the synthetic utility of this compound. capes.gov.br

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl structures. It involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction allows for the synthesis of a wide array of 5-(biphenyl-3-yl)-1,3-oxazole derivatives.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 5-(Biphenyl-3-yl)-1,3-oxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4'-Methoxybiphenyl-3-yl)-1,3-oxazole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-(3-(Thiophen-2-yl)phenyl)-1,3-oxazole |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(3-(Pyridin-3-yl)phenyl)-1,3-oxazole |

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides by coupling them with alkenes. organic-chemistry.orgyoutube.com This palladium-catalyzed process is highly effective for synthesizing 5-(3-styrylphenyl)-1,3-oxazole and related derivatives, typically with high stereoselectivity for the trans isomer. researchgate.net

| Alkene | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 5-(3-((E)-Styryl)phenyl)-1,3-oxazole |

| Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMAc | Methyl (E)-3-(3-(oxazol-5-yl)phenyl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 5-(3-((E)-Oct-1-en-1-yl)phenyl)-1,3-oxazole |

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orglibretexts.org The Sonogashira coupling is a highly reliable method for introducing an alkyne moiety, yielding various 5-(3-(alkynyl)phenyl)-1,3-oxazole compounds. researchgate.net

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 5-(3-(Phenylethynyl)phenyl)-1,3-oxazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 5-(3-((Trimethylsilyl)ethynyl)phenyl)-1,3-oxazole |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | 5-(3-(Hept-1-yn-1-yl)phenyl)-1,3-oxazole |

Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) by reacting the aryl bromide with carbon monoxide (CO) in the presence of a nucleophile. nih.govresearchgate.net This versatile reaction allows for the synthesis of carboxylic acids, esters, and amides directly from this compound. The nature of the final product is determined by the nucleophile used in the reaction. capes.gov.brnih.gov

| Nucleophile | Catalyst System | Conditions | Product |

|---|---|---|---|

| H₂O / Base | Pd(OAc)₂ / dppf | CO (atm), Base, Solvent | 3-(Oxazol-5-yl)benzoic acid |

| Methanol (B129727) (CH₃OH) | Pd(OAc)₂ / Xantphos | CO (1 atm), Et₃N, Toluene, 80 °C | Methyl 3-(oxazol-5-yl)benzoate |

| Aniline (C₆H₅NH₂) | Pd(OAc)₂ / Xantphos | CO (1 atm), Na₂CO₃, Toluene, 80 °C | N-Phenyl-3-(oxazol-5-yl)benzamide |

| Pyrrolidine | Pd(OAc)₂ / Xantphos | CO (1 atm), Na₂CO₃, Toluene, 80 °C | (3-(Oxazol-5-yl)phenyl)(pyrrolidin-1-yl)methanone |

Reactivity of the Oxazole Ring

The oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents.

The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine-like nitrogen atom. semanticscholar.org Reactions such as nitration, sulfonation, or Friedel-Crafts are typically unsuccessful on the unsubstituted oxazole ring as the harsh acidic conditions lead to protonation of the ring nitrogen, causing further deactivation. semanticscholar.org

When substitution is forced, it preferentially occurs at the C5 position. acs.orgorganic-chemistry.org Since this position is already occupied in this compound, subsequent electrophilic attack is highly disfavored. The C4 position is the next most likely site for substitution, but this transformation remains challenging and is not a commonly employed synthetic strategy for this class of compounds without the presence of strong activating groups on the ring.

In contrast to its inertness towards electrophiles, the oxazole ring can be functionalized via deprotonation (metallation) using strong organometallic bases. The acidity of the ring protons follows the order C2 > C5 > C4. semanticscholar.orgorganic-chemistry.org Therefore, the proton at the C2 position is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.

The resulting 2-lithio-5-(3-bromophenyl)-1,3-oxazole is a potent nucleophile that can react with a wide range of electrophiles, providing a reliable method for introducing substituents exclusively at the C2 position.

| 1. Base | 2. Electrophile | Product |

|---|---|---|

| n-BuLi | DMF (N,N-Dimethylformamide) | 5-(3-Bromophenyl)oxazole-2-carbaldehyde |

| n-BuLi | CO₂ (Carbon dioxide), then H₃O⁺ | This compound-2-carboxylic acid |

| LDA | CH₃I (Iodomethane) | 5-(3-Bromophenyl)-2-methyl-1,3-oxazole |

| n-BuLi | Benzaldehyde (C₆H₅CHO) | (5-(3-Bromophenyl)oxazol-2-yl)(phenyl)methanol |

Functional Group Interconversions on the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring of this compound is a key site for synthetic modification. This functionality allows the compound to serve as a versatile building block in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly efficient for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 3-position of the phenyl ring.

Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This transformation is particularly useful for synthesizing substituted styrenes, where the oxazole-containing aryl group is appended to a vinyl moiety. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The Buchwald-Hartwig amination is a powerful tool for synthesizing N-aryl amines, which are prevalent structures in medicinal chemistry and materials science. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.org

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 5-(3-Aryl/Alkyl-phenyl)-1,3-oxazole | nih.govsemanticscholar.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | 5-(3-Vinylphenyl)-1,3-oxazole | fu-berlin.denih.gov |

This table outlines common conditions and expected products for functionalizing the bromophenyl moiety.

Computational Chemistry and Molecular Modeling Studies of 5 3 Bromophenyl 1,3 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scienceopen.com A DFT analysis of 5-(3-Bromophenyl)-1,3-oxazole would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These parameters, derived from the molecule's electron density distribution, help predict how it will behave in chemical reactions. While specific calculations for this compound are not published, DFT studies on related oxazole (B20620) and bromophenyl-containing molecules are common for determining their structural and electronic characteristics. irjweb.comnih.gov

Key Predicted Parameters from DFT:

| Parameter | Significance |

| Total Energy | Indicates the stability of the molecule's conformation. |

| Dipole Moment | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. |

| Atomic Charges | Predicts the distribution of charge across the atoms, highlighting potential sites for electrostatic interactions. |

| Reactivity Descriptors | Includes chemical potential, hardness, and softness, which quantify the molecule's resistance to change in its electron distribution and its overall reactivity. nih.gov |

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and thus more chemically reactive. nih.gov For this compound, the HOMO would likely be distributed across the electron-rich phenyl and oxazole rings, representing the primary sites for electron donation. The LUMO would indicate the regions most susceptible to accepting electrons. Analysis of these orbitals provides insight into the molecule's charge transfer properties. irjweb.com

Table of Frontier Orbital Properties:

| Orbital | Description | Predicted Location |

| HOMO | The outermost orbital containing electrons; acts as an electron donor. | Likely delocalized over the π-systems of the bromophenyl and oxazole rings. |

| LUMO | The innermost orbital without electrons; acts as an electron acceptor. | Also likely delocalized across the aromatic system. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. ajchem-a.com | A moderate gap would suggest a balance of stability and reactivity. |

Electrostatic Potential Mapping (MESP)

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, colored blue). ajchem-a.com

For this compound, an MESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating these are prime sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms. The bromine atom can also exhibit a region of positive potential known as a "sigma-hole," which allows it to engage in halogen bonding.

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal its conformational dynamics. nih.gov

This type of simulation can show how the bond between the phenyl ring and the oxazole ring rotates, providing information on the molecule's flexibility and its most stable conformations in solution. When simulated with a biological macromolecule, such as a protein or DNA, MD can provide detailed insights into the stability of the ligand-receptor complex and the nature of their interactions over time. mdpi.com

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is crucial for predicting the binding affinity and mode of interaction of potential drug candidates. amazonaws.com

Although no specific docking studies for this compound have been published, its structural components are present in many biologically active compounds. thepharmajournal.comchemmethod.com Docking studies involving this compound would screen it against various protein targets known to be involved in disease. For instance, studies on similar structures containing a 3-bromophenyl group have explored targets like tubulin in cancer research. mdpi.com The results would be presented as a docking score, indicating the predicted binding affinity, and a visual model of the binding pose within the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar oxazole derivatives with experimentally measured biological activity against a specific target. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound, a mathematical model can be developed to predict the activity of new, untested compounds. This approach is valuable for optimizing lead compounds in drug discovery by identifying which structural features are most important for enhancing biological efficacy.

Bioisosteric Replacements and Analogue Design

In the field of medicinal chemistry, bioisosteric replacement is a widely employed strategy for the rational design of new analogues of a lead compound to optimize its physicochemical properties, pharmacological activity, and pharmacokinetic profile. This approach involves the substitution of an atom, ion, or functional group with another that exhibits similar steric, electronic, and solubility characteristics, with the goal of enhancing the desired biological properties while minimizing unwanted side effects. Computational chemistry and molecular modeling are indispensable tools in this process, enabling the in silico evaluation of potential bioisosteric replacements before their chemical synthesis, thereby saving time and resources.

For the compound this compound, both the 1,3-oxazole core and the 3-bromophenyl substituent are amenable to bioisosteric modifications. The strategic replacement of these moieties can lead to the generation of novel analogues with potentially improved therapeutic indices.

The 1,3-oxazole ring is a five-membered heterocycle that is frequently found in biologically active compounds and natural products. researchgate.net Its isosteric and bioisosteric replacement with other five- or six-membered heterocyclic rings is a common tactic in drug design. nih.gov For instance, other azole-based rings such as isoxazole (B147169), thiazole, imidazole, pyrazole, and various regioisomers of oxadiazole (e.g., 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole) and thiadiazole can be considered as potential bioisosteres for the 1,3-oxazole moiety. researchgate.netmdpi.com Each of these rings possesses a unique arrangement of heteroatoms, which influences its electronic distribution, hydrogen bonding capacity, and metabolic stability.

Computational studies can predict how these structural changes might affect the molecule's interaction with a biological target. For example, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, an interaction that may be crucial for binding to a receptor or enzyme. nih.gov Replacing the oxazole with an isoxazole would alter the position of this hydrogen bond acceptor, potentially leading to a change in binding affinity. nih.gov Similarly, the substitution with a 1,2,4-oxadiazole or a 1,3,4-oxadiazole (B1194373) would introduce different electronic properties and hydrogen bonding capabilities. researchgate.net

The 3-bromophenyl group is another key feature of this compound that can be targeted for bioisosteric replacement. The bromine atom is a halogen that can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also influences the lipophilicity of the compound. Bioisosteric replacements for the bromine atom could include other halogens (e.g., chlorine or fluorine) or other functional groups such as a methyl, trifluoromethyl, cyano, or a small heterocyclic ring. acs.org These substitutions can modulate the compound's size, lipophilicity, and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular docking simulations are a valuable computational tool to evaluate the potential of these analogues. By docking the designed compounds into the active site of a target protein, researchers can predict their binding modes and estimate their binding affinities. For example, in the context of anticancer drug design, analogues of this compound could be docked into the binding sites of kinases or other cancer-related proteins to assess their potential as inhibitors. mdpi.comnih.gov

The following interactive table provides a hypothetical overview of potential bioisosteric replacements for the 1,3-oxazole and 3-bromophenyl moieties of this compound and the rationale for their consideration in analogue design.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Predicted Impact on Properties |

|---|---|---|---|

| 1,3-Oxazole | 1,2,4-Oxadiazole | Alteration of electronic properties and hydrogen bonding pattern. researchgate.net | May improve metabolic stability and modify receptor interactions. |

| 1,3-Oxazole | 1,3,4-Oxadiazole | Different spatial arrangement of heteroatoms affecting dipole moment and binding interactions. mdpi.com | Could enhance binding affinity or selectivity. |

| 1,3-Oxazole | Isoxazole | Changes the position of the nitrogen atom, potentially altering hydrogen bonding. nih.gov | May lead to a different binding orientation within the target active site. |

| 1,3-Oxazole | Thiazole | Introduction of a sulfur atom can affect ring electronics and potential for metabolic oxidation. | May improve pharmacokinetic properties. |

| 3-Bromophenyl | 3-Chlorophenyl | Reduces the size and alters the strength of halogen bonding. | May fine-tune binding affinity and lipophilicity. |

| 3-Bromophenyl | 3-Trifluoromethylphenyl | Introduces a strong electron-withdrawing group, affecting pKa and metabolic stability. | Can enhance binding through new interactions and block metabolic pathways. |

| 3-Bromophenyl | 3-Cyanophenyl | Acts as a hydrogen bond acceptor and alters electronic distribution. | May introduce new favorable interactions with the target. |

| 3-Bromophenyl | Pyridine-3-yl | Introduces a basic nitrogen atom, which can form salt bridges and improve solubility. | Can enhance aqueous solubility and introduce new hydrogen bonding opportunities. |

Through the iterative process of computational design, synthesis, and biological evaluation of these rationally designed analogues, it is possible to develop new compounds based on the this compound scaffold with improved therapeutic potential.

Catalytic Applications of 5 3 Bromophenyl 1,3 Oxazole and Its Derivatives

Oxazole (B20620) Ligands in Transition Metal Catalysis

Oxazole-containing compounds serve as effective N-donor ligands in transition metal catalysis. The nitrogen atom of the oxazole ring, being sp²-hybridized, possesses a lone pair of electrons in an orbital with significant p-character, making it a moderately hard donor suitable for coordination with a variety of transition metals, including palladium, rhodium, iridium, copper, and vanadium. Current time information in Pasuruan, ID.acs.org The coordination of the oxazole nitrogen to a metal center is a critical feature that underpins the catalytic activity of the resulting complex.

These ligands can be monodentate or, more commonly, incorporated into multidentate structures, such as bidentate or tridentate "pincer" type ligands. Current time information in Pasuruan, ID. For instance, the combination of an oxazole ring with another donor moiety, like a pyridine (B92270) or another oxazole, creates a chelating ligand. This chelation enhances the stability of the metal complex through the chelate effect. The aromatic and relatively robust nature of the oxazole ring contributes to the thermal stability of the catalyst. Current time information in Pasuruan, ID.

The electronic properties of the oxazole ligand can significantly influence the reactivity of the metal center. The nitrogen atom is relatively electron-poor compared to the nitrogen in more labile oxazoline (B21484) ligands, which can modulate the electrophilicity of the metal catalyst. researchgate.net This modulation is crucial in many catalytic cycles, affecting steps such as oxidative addition and reductive elimination. Oxazole-based ligands have found application in a range of catalytic transformations, including hydrosilylation, C-H activation, and various cross-coupling reactions. Current time information in Pasuruan, ID.mdpi.com

Asymmetric Catalysis with Chiral Oxazole-Containing Ligands

While the parent 5-(3-bromophenyl)-1,3-oxazole is achiral, its derivatives are central to the field of asymmetric catalysis. Chirality is typically introduced by incorporating a chiral substituent, often derived from readily available chiral amino alcohols, adjacent to the coordinating nitrogen atom. Although chiral oxazoline ligands are more prevalent in the literature, the principles of stereocontrol are directly applicable to chiral oxazole systems. mdpi.comrsc.org

The most successful designs often involve C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. In these structures, two chiral oxazole (or more commonly, oxazoline) rings are bridged, creating a rigid and well-defined chiral pocket around the metal center. Current time information in Pasuruan, ID. This steric environment forces the substrate to approach the metal active site in a specific orientation, thereby directing the stereochemical outcome of the reaction. mdpi.com

The stereocenter, being alpha to the coordinating nitrogen, is in close proximity to the reaction site, enabling effective transfer of chiral information. mdpi.com This has led to high levels of enantioselectivity in a multitude of reactions, including Diels-Alder reactions, aldol (B89426) reactions, cyclopropanation, and asymmetric hydrogenations. acs.orgfu-berlin.de The choice of metal (e.g., Cu, Fe, Ru, Pd) and the specific structure of the chiral ligand are tailored to the desired transformation to achieve optimal results in terms of both yield and enantiomeric excess (ee). fu-berlin.denih.gov

Table 1: Representative Asymmetric Reactions Catalyzed by Metal-Chiral Oxazoline Ligand Complexes

| Reaction Type | Catalyst/Ligand | Substrates | Enantiomeric Excess (ee) | Reference |

| Cyclopropanation | Cu(I)-BOX | Styrene, Ethyl diazoacetate | Up to 99% | fu-berlin.de |

| Diels-Alder | Fe(III)-PyBOX | 1,3-Dienes, Dienophiles | Up to 98% | nih.gov |

| Mukaiyama Aldol | Cu(II)-BOX | Silyl enol ethers, Aldehydes | Up to 98% | acs.org |

| Hydrosilylation | Ru(II)-PyBOX | Ketones, Silanes | Up to 93% | Current time information in Pasuruan, ID. |

Role of the Bromine Substituent in Ligand Design

The bromine atom at the 3-position of the phenyl ring in this compound is not merely a passive component; it plays a significant role in ligand design through both electronic modulation and synthetic utility.

Electronic Effects: Halogens, like bromine, exert a dual electronic influence: they are electron-withdrawing through the inductive effect (-I) and weakly electron-donating through resonance (+R). libretexts.org For a substituent on a phenyl ring attached to the oxazole, the net effect is typically electron-withdrawing. This withdrawal of electron density from the phenyl ring can be transmitted through the oxazole system to the coordinating nitrogen atom. A decrease in electron density at the nitrogen donor can make the metal center more electrophilic or "electron-deficient." nih.gov This electronic tuning can have a profound impact on the catalytic activity. For some reactions, a more electrophilic metal center is more reactive, while for others, an electron-rich metal is preferred. Thus, the bromine substituent serves as a tuning element to optimize catalyst performance for a specific application. nih.gov

Synthetic Handle: Perhaps the most crucial role of the bromine substituent is its function as a "synthetic handle." The carbon-bromine bond is a versatile reactive site for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. rsc.orgwikipedia.org This allows for the straightforward post-modification of the ligand scaffold. Starting with this compound, chemists can introduce a vast range of other functional groups at the 3-position of the phenyl ring. This strategy can be used to:

Introduce bulky groups to increase steric hindrance and potentially enhance enantioselectivity.

Build more complex, multidentate ligand systems by coupling two or more ligand fragments together.

Attach the ligand to a solid support or polymer , facilitating catalyst recovery and recycling.

Introduce other electronically active groups to further fine-tune the catalyst's properties.

This modular approach, enabled by the reactive bromo-substituent, is a powerful tool in modern ligand design and catalyst development.

Applications in Polymerization Reactions

Derivatives of oxazoles have been successfully employed as ligands in the field of olefin polymerization. Vanadium-based catalysts, in particular, have shown promise when coordinated with ligands containing the oxazole or oxazoline motif. These catalysts are active in both ethylene (B1197577) polymerization and the copolymerization of ethylene with cyclic olefins like norbornene. acs.org

In a study utilizing vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands, it was demonstrated that the ligand structure directly influences the catalyst's performance and the properties of the resulting polymer. acs.org The position of substituents on the heterocyclic rings can impact the catalyst's activity (measured in kg of polymer per mole of Vanadium per hour) and the degree of comonomer incorporation into the polymer chain. acs.org For example, a methyl substituent at the 5-position of the oxazole ring was found to increase catalyst activity by imposing steric hindrance that prevents co-planarity between the oxazole and oxazoline rings. acs.org

The use of such ligands allows for the production of high molecular weight polyethylene (B3416737) and cyclic olefin copolymers (COCs). COCs are a valuable class of amorphous polymers known for their high transparency, low birefringence, and good thermal stability. The ability to control the polymer's microstructure and physical properties through rational ligand design highlights the importance of scaffolds like 5-phenyl-1,3-oxazole derivatives in materials science. acs.org

Table 2: Ethylene/Norbornene Copolymerization using Vanadium-Oxazole/Oxazoline Catalysts

| Ligand | Catalyst Activity (kg PE/molV·h) | Norbornene Incorporation (mol%) | Polymer Molecular Weight (Mw) ( kg/mol ) | Reference |

| Unsubstituted Ligand | 3900 | 18.5 | 650 | acs.org |

| Methyl on Oxazoline | 3150 | 18.2 | 710 | acs.org |

| Methyl on Oxazole | 4550 | 18.6 | 680 | acs.org |

Data derived from studies on analogous oxazole-oxazoline ligand systems.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing more environmentally benign and efficient methods for synthesizing 5-(3-Bromophenyl)-1,3-oxazole. Traditional methods for oxazole (B20620) synthesis can sometimes involve harsh reagents and generate significant waste. ijpsonline.com Green chemistry approaches are poised to redefine its production.

Key areas for sustainable synthesis development include:

Catalytic Systems: Exploring novel metal catalysts (e.g., copper, nickel) or even metal-free catalytic systems could lead to milder reaction conditions, lower energy consumption, and higher atom economy. ijpsonline.com